

# Gridegalutamide Demonstrates Superiority in Overcoming Resistance to AR-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gridegalutamide	
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A comprehensive review of preclinical studies indicates that **gridegalutamide** (also known as BMS-986365 and CC-94676), a novel, orally bioavailable androgen receptor (AR) degrader, exhibits significant advantages over existing AR-targeted therapies in castration-resistant prostate cancer (CRPC), particularly in models of acquired resistance. By employing a dual mechanism of action that combines potent AR degradation with direct antagonism, **gridegalutamide** effectively circumvents key resistance pathways that limit the efficacy of current treatments like enzalutamide, abiraterone, and potentially other second-generation AR inhibitors.

**Gridegalutamide**, a heterobifunctional molecule, potently and selectively induces the degradation of both wild-type and clinically relevant mutant forms of the androgen receptor.[1] [2][3] This targeted protein degradation prevents the AR-mediated signaling that drives tumor growth in CRPC.[4] Unlike traditional AR inhibitors that can lead to an upregulation of AR protein levels as a resistance mechanism, **gridegalutamide** maintains low levels of AR protein even when AR transcript levels are elevated.[1]

# Superior Preclinical Efficacy in Resistant Models

Preclinical data consistently highlight **gridegalutamide**'s robust activity in prostate cancer models that have developed resistance to standard-of-care AR pathway inhibitors (ARPIs). In



an abiraterone-resistant patient-derived xenograft (PDX) model of metastatic CRPC (mCRPC), gridegalutamide demonstrated notably greater and more durable tumor suppression compared to enzalutamide.[5] Furthermore, in a VCaP mouse xenograft model of enzalutamide resistance, a 30 mg/kg daily oral dose of gridegalutamide led to sustained AR protein level reductions of 91% and 83% at 6 and 24 hours, respectively, accompanied by significant tumor growth inhibition.[6] A close analog of gridegalutamide, CC2000199, has also shown significant tumor volume reductions in validated models of advanced CRPC and therapyresistant PDXs, including those with acquired resistance to enzalutamide.

**Gridegalutamide**'s enhanced potency is further evidenced by its superior performance in in vitro assays. It is approximately 100-fold more potent than enzalutamide at inhibiting androgen-stimulated transcription of AR target genes and 10 to 120-fold more potent at inhibiting the proliferation of multiple AR-dependent prostate cancer cell lines.[1]

## **Activity Against a Spectrum of AR Mutations**

A key challenge in treating CRPC is the emergence of mutations in the AR ligand-binding domain (LBD) that confer resistance to AR-targeted therapies. **Gridegalutamide** has demonstrated strong degradation activity against a range of clinically relevant AR mutations. While it is a weak degrader of the L702H mutant, it still inhibits the proliferation of prostate cancer cells harboring this mutation with approximately 10-fold greater potency than enzalutamide.[6] However, it is important to note that like other AR degraders that target the LBD, **gridegalutamide** is not expected to be effective against AR splice variants that lack the LBD, such as AR-V7.[6]

### **Comparative Performance Data**

To facilitate a clear comparison of **gridegalutamide**'s preclinical performance against other AR-targeted therapies, the following tables summarize key experimental data.



Parameter	Gridegalutamide (BMS-986365)	Enzalutamide	Reference
AR Binding Affinity (Ki)	3.6 nM	47 nM	[6]
Potency (Inhibition of AR-dependent proliferation)	10 to 120-fold more potent	-	[1]
Potency (Inhibition of AR target gene transcription)	~100-fold more potent	-	[1]

#### Table 1: Comparative Potency and Binding Affinity of Gridegalutamide and Enzalutamide.

AR Status	Cell Line	Gridegalutamide (BMS-986365) DC50	Reference
Wild-Type	VCaP	10-40 nM	
H875Y	CW-R22PC_HR	6 nM	[6]
L702H	PC3	1509 nM	[6]

#### Table 2: Degradation Capacity (DC50) of **Gridegalutamide** across various AR mutations.

Model	Treatment	Outcome	Reference
Enzalutamide- Resistant VCaP Xenograft	Gridegalutamide (30 mg/kg, QD)	91% AR protein reduction at 6h; 83% at 24h	[6]
Abiraterone-Resistant PDX (CTG-2440)	Gridegalutamide (60 mg/kg, QD) vs. Enzalutamide (50 mg/kg, QD)	Gridegalutamide was more efficacious and durable	[5]

Table 3: In Vivo Efficacy of **Gridegalutamide** in Resistant Xenograft Models.

# **Experimental Protocols**



The following are summaries of the key experimental methodologies used to generate the data presented above.

### **Androgen Receptor Degradation Assay**

Western blotting was the primary method used to assess AR protein degradation. Prostate cancer cells (e.g., VCaP, LNCaP) were seeded in 96-well plates and treated with varying concentrations of **gridegalutamide** for specified durations (e.g., 4 to 20 hours). Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein lysates were then separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with a primary antibody specific for the androgen receptor. The signal was detected using a secondary antibody and chemiluminescence, with band intensities quantified to determine the extent of AR degradation.[7]

### **Cell Proliferation Assay**

The CellTiter-Glo® Luminescent Cell Viability Assay was utilized to measure the effect of **gridegalutamide** on cell proliferation. Prostate cancer cells were seeded in 96-well plates and treated with a range of drug concentrations for a period of 72 hours. After the incubation period, the CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells. Luminescence was measured using a plate reader, and the data was used to determine the half-maximal inhibitory concentration (IC50) for each compound.[8][9][10][11][12]

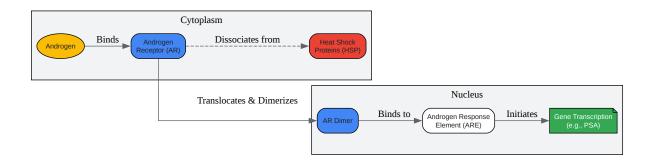
### In Vivo Xenograft Studies

For in vivo efficacy studies, human prostate cancer cell lines (e.g., LNCaP, VCaP) or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.[3] [13][14][15] Once tumors reached a specified volume, mice were randomized into treatment and control groups. **Gridegalutamide** was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as Western blotting to assess AR protein levels.

# **Signaling Pathways and Mechanisms of Action**

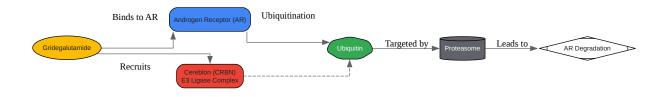


The diagrams below illustrate the androgen receptor signaling pathway, the mechanism of action of **gridegalutamide**, and a typical experimental workflow for assessing AR degradation.



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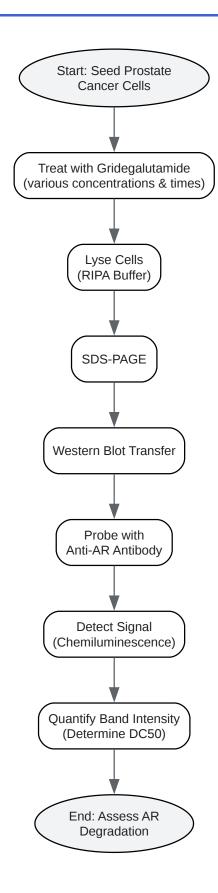
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Mechanism of Action of **Gridegalutamide**.





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Experimental Workflow for AR Degradation Assay.



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- To cite this document: BenchChem. [Gridegalutamide Demonstrates Superiority in Overcoming Resistance to AR-Targeted Therapies]. BenchChem, [2025]. [Online PDF].



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